![molecular formula C15H16ClNO3 B2481246 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol CAS No. 451469-54-8](/img/structure/B2481246.png)
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol" often involves the reduction of Schiff bases. For example, molecular structures synthesized via Schiff bases reduction route have been reported, showing the creation of compounds with complex intermolecular hydrogen bonding and secondary intermolecular interactions, which are crucial for the synthesis of many other compounds such as azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, a study on (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol highlighted its structure via elemental analysis, FT-IR, NMR, and crystallography, revealing an orthorhombic space group and the importance of intermolecular interactions (Unver et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds often lead to the formation of materials with significant antimicrobial activity, as demonstrated by the synthesis and reactions of various derivatives. These reactions and their antimicrobial properties against different bacteria and fungi showcase the chemical versatility and potential applications of these compounds (Guna et al., 2015).
Physical Properties Analysis
The physical properties, including crystallography and spectroscopic characteristics, of compounds structurally related to "this compound" have been extensively studied. The crystal structure and physical dimensions provide insights into the stability and interaction potential of these molecules (Unver et al., 2009).
Chemical Properties Analysis
Investigations into the chemical properties, including reactivity and interaction with various agents, demonstrate the compound's capacity for forming diverse molecular structures and its potential in synthesizing novel materials with desired properties. Studies have focused on understanding the intramolecular and intermolecular forces that govern these compounds' stability and reactivity (Ajibade & Andrew, 2021).
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
Chlorogenic acid (CGA), a structurally related compound, has demonstrated significant antioxidant and anti-inflammatory effects. It plays therapeutic roles in protecting against oxidative stress and inflammation, potentially applicable in treating conditions associated with these processes. CGA's hepatoprotective, cardioprotective, and neuroprotective activities suggest that similar compounds could offer comparable benefits (Naveed et al., 2018).
Applications in Obesity and Metabolic Syndrome
CGA has also been recognized for its potential in weight management and treating metabolic syndrome. Its ability to modulate lipid and glucose metabolism could make it a candidate for natural food additives or supplements aimed at obesity prevention and management, as well as related metabolic disorders (Jesús Santana-Gálvez et al., 2017; Rajnish Kumar et al., 2019).
Environmental and Analytical Chemistry
The sorption behavior of similar phenolic compounds, including their interactions with soil and organic matter, points towards environmental applications. Understanding these interactions can aid in the remediation of contaminated sites and the development of methods to reduce environmental impact (Werner et al., 2012).
Role in Food Science and Technology
In food science, methoxyphenols, including compounds structurally related to the one , have been studied for their role in flavor chemistry and as potential food preservatives due to their antimicrobial properties. Their involvement in forming aroma compounds and their antioxidant activity could be significant for improving food quality and shelf life (Jie Zheng et al., 2020).
Potential Antimicrobial and Antiviral Applications
Given the broad spectrum of biological activities of related compounds, including antimicrobial and antiviral effects, further research could explore similar applications for "2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol". This could lead to the development of new pharmaceuticals or antiseptic agents (Bedoux et al., 2012).
Propiedades
IUPAC Name |
2-[(3-chloro-4-methoxyanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-19-13-7-6-11(8-12(13)16)17-9-10-4-3-5-14(20-2)15(10)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSMKWBGXIOLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

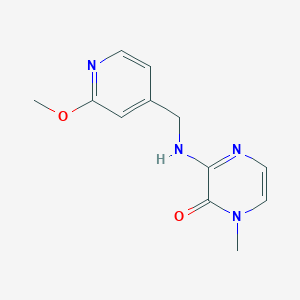
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2481164.png)
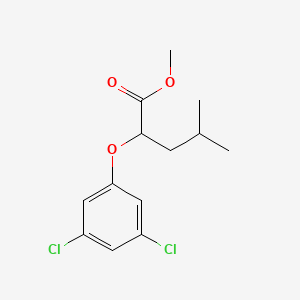


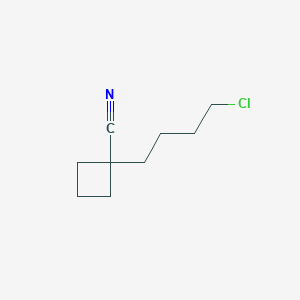
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2481174.png)
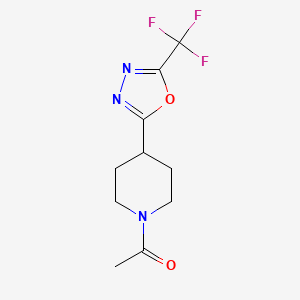
![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)
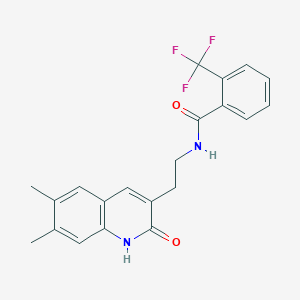
![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide](/img/structure/B2481181.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2481185.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)